molecular formula C20H19BrN4 B3843455 N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B3843455
M. Wt: 395.3 g/mol
InChI Key: JJNLRXDAMCYDGF-BUVRLJJBSA-N
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Description

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with bromophenyl and dimethylphenyl groups

Preparation Methods

The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine typically involves the condensation of 4-bromoacetophenone with 5,6-dimethyl-2-phenylpyrimidin-4-amine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4/c1-13-14(2)22-20(17-7-5-4-6-8-17)23-19(13)25-24-15(3)16-9-11-18(21)12-10-16/h4-12H,1-3H3,(H,22,23,25)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNLRXDAMCYDGF-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN=C(C)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N/N=C(\C)/C2=CC=C(C=C2)Br)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine

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